9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-12(2)9-26-18(27)16-17(23(4)20(26)28)22-19-24(10-13(3)11-25(16)19)15-7-5-14(21)6-8-15/h5-8,13H,1,9-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONVRVSUUFOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases, leading to the development of new treatments .
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and other products that require its unique properties .
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Reactivity
Core Structure and Conformational Flexibility
- Pyrimido[1,2-g]purine vs. Pyrido[1,2-e]purine : The target’s pyrimido[1,2-g]purine core (six- and seven-membered rings) offers greater rigidity than pyrido[1,2-e]purine derivatives (e.g., ), which may restrict binding to flexible active sites .
- Chromen-4-one Hybrids (Example 109) : Compounds like Example 109 incorporate a chromen-4-one moiety, enabling π-π stacking interactions absent in purine-dione analogs .
Research Findings and Structure-Activity Relationships (SAR)
- Fluorophenyl Role: Fluorine at the para position enhances binding to adenosine receptors in purine derivatives, as seen in and .
- Alkyl Chain Impact : Longer chains (e.g., oct-1-ynyl in ) improve pharmacokinetic profiles but may reduce target specificity.
Biological Activity
The compound 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available literature and research findings.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- IUPAC Name : 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Its structure facilitates binding to these targets, influencing pathways related to cell proliferation and apoptosis. Specific pathways affected may include signal transduction and metabolic regulation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Inhibition of Enzymes : Some derivatives have demonstrated potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. For instance:
- Antitumor Activity : Several studies suggest that these compounds can inhibit cancer cell proliferation:
- Cell Cycle Regulation : Compounds in this class may induce cell cycle arrest and apoptosis in cancer cells:
Case Study 1: Antitumor Efficacy
A study involving a derivative of the compound demonstrated significant antitumor efficacy in xenograft models of breast cancer. The compound was administered orally and showed improved outcomes when combined with standard chemotherapy agents like temozolomide and cisplatin .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the dual inhibitory effects on PARP enzymes in human cancer cell lines. The compound's ability to prevent PARP-mediated PARylation showcased its potential as a therapeutic agent in cancers associated with DNA repair deficiencies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
